N-Depropyl Propafenone Oxalate Salt
Overview
Description
N-Depropylpropafenone, also known as N-desmethylpropafenone, belongs to the class of organic compounds known as linear 1, 3-diarylpropanoids. These are organic compounds with a structure based on a C6-C3-C6 skeleton, where the two benzene rings are not linked together. N-Depropylpropafenone is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Depropylpropafenone has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-depropylpropafenone is primarily located in the cytoplasm and membrane (predicted from logP).
Mechanism of Action
Target of Action
N-Depropyl Propafenone Oxalate Salt is a metabolite of propafenone . Propafenone’s primary targets are the sodium channels in cardiac muscle cells .
Mode of Action
Propafenone works by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . It is more selective for cells with a high rate, but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications . Propafenone also has additional activity as a beta-adrenergic blocker which can cause bradycardia and bronchospasm .
Biochemical Pathways
The biochemical pathways affected by propafenone primarily involve the regulation of sodium ion channels in cardiac cells . By inhibiting these channels, propafenone restricts the entry of sodium into cardiac cells, resulting in reduced excitation .
Pharmacokinetics
Propafenone is metabolized primarily in the liver . Because of its short half-life, it requires dosing two or three times daily to maintain steady blood levels . The long-term safety of propafenone is unknown .
Result of Action
The result of propafenone’s action is the restoration of normal heart rhythm and maintenance of a regular, steady heartbeat . It is used to treat certain types of serious (possibly fatal) irregular heartbeat (such as paroxysmal supraventricular tachycardia and atrial fibrillation) .
Action Environment
The action of propafenone can be influenced by various environmental factors. For instance, grapefruit juice can increase the chance of side effects with this medicine . It is also important to note that the drug may cause drowsiness or dizziness, and caution should be used when driving .
Properties
IUPAC Name |
1-[2-(3-amino-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.C2H2O4/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14;3-1(4)2(5)6/h1-9,15,20H,10-13,19H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGRCTLZIBOZHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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